3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
CAS No.: 1065075-72-0
Cat. No.: VC2547548
Molecular Formula: C13H20N2O5
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065075-72-0 |
|---|---|
| Molecular Formula | C13H20N2O5 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18) |
| Standard InChI Key | AJOOKLUMLWKVAN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Properties
3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid (CAS No. 1065075-72-0) is characterized by a five-membered isoxazole heterocyclic ring that contains adjacent oxygen and nitrogen atoms. The compound features a tert-butyl group at the 5-position, a Boc-protected amino group at the 3-position, and a carboxylic acid functionality at the 4-position of the isoxazole ring. This strategic arrangement of functional groups creates a molecule with multiple reactive sites and potential for further modification.
The compound has a molecular formula of C13H20N2O5 and a molecular weight of 284.31 g/mol. Its IUPAC name is 5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality is particularly significant, as it allows for selective deprotection and further functionalization of the amino group under specific conditions.
Structural Identifiers
For proper identification and characterization in databases and literature, the compound is associated with several standard identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1065075-72-0 |
| Molecular Formula | C13H20N2O5 |
| Molecular Weight | 284.31 g/mol |
| Standard InChI | InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18) |
| Standard InChIKey | AJOOKLUMLWKVAN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O |
| PubChem Compound ID | 45926129 |
Applications in Chemical Research
3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid has several important applications in chemical research, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Isoxazole derivatives in general have demonstrated various pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities, making them important scaffolds in drug discovery.
Building Block in Medicinal Chemistry
The strategic functional groups present in 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid make it particularly useful as a building block in medicinal chemistry. The Boc-protected amino group allows for selective deprotection and further modification, enabling the incorporation of this moiety into larger molecular frameworks.
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid and related isoxazole derivatives provides valuable context for its chemical behavior and potential applications.
Structural Comparison
The table below compares 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid with structurally related isoxazole derivatives:
| Property | 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid | 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | 3-Amino-5-tert-butylisoxazole |
|---|---|---|---|
| Core Structure | Isoxazole with 3,4,5-substitution | Isoxazole with 3,4,5-substitution | Isoxazole with 3,5-substitution |
| Position 3 | Boc-protected amino group | Methyl group | Amino group |
| Position 4 | Carboxylic acid | Carboxylic acid | Unsubstituted |
| Position 5 | tert-Butyl group | Amino group | tert-Butyl group |
| Molecular Formula | C13H20N2O5 | Not specifically listed | C7H12N2O |
| Molecular Weight | 284.31 g/mol | Not specifically listed | 140.19 g/mol |
| CAS Number | 1065075-72-0 | Not specifically listed | 55809-36-4 |
| Melting Point | Not reported | Not reported | 110-113°C |
Functional Comparison
While 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid contains a protected amino group that requires deprotection for further reactivity, 3-amino-5-tert-butylisoxazole features a free amino group that can participate directly in various reactions . Similarly, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been specifically studied for its incorporation into peptide chains, where its amino group at the 5-position participates in peptide bond formation .
The presence of the carboxylic acid group at the 4-position in both 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid and AMIA enables these compounds to function as unnatural amino acids in peptide synthesis, whereas 3-amino-5-tert-butylisoxazole lacks this functionality .
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